4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Suzuki–Miyaura cross-coupling alkenylboronic acid stability procurement selection

4,4,5,5‐Tetramethyl‐2‐(prop‐1‐en‐2‐yl)‐1,3,2‐dioxaborolane (isopropenylboronic acid pinacol ester, MW 168.04, purity routinely available at 95 % or 97 % GC) is a liquid alkenyl pinacol boronate stabilised with phenothiazine. The pinacol (Bpin) moiety attenuates the electrophilicity of the boron centre relative to the free boronic acid, thereby improving shelf stability and handling characteristics.

Molecular Formula C9H17BO2
Molecular Weight 168.04 g/mol
CAS No. 126726-62-3
Cat. No. B041815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
CAS126726-62-3
Synonyms4,4,5,5-Tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane;  2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(isopropenyl)-1,3,2-dioxaborolane;  4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane; 
Molecular FormulaC9H17BO2
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)C
InChIInChI=1S/C9H17BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h1H2,2-6H3
InChIKeySVSUYEJKNSMKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5‐Tetramethyl‐2‐(prop‐1‐en‐2‐yl)‐1,3,2‐dioxaborolane (CAS 126726‑62‑3): A Procurement‐Grade Isopropenyl Pinacol Boronate for Suzuki–Miyaura Cross‐Coupling


4,4,5,5‐Tetramethyl‐2‐(prop‐1‐en‐2‐yl)‐1,3,2‐dioxaborolane (isopropenylboronic acid pinacol ester, MW 168.04, purity routinely available at 95 % or 97 % GC) is a liquid alkenyl pinacol boronate stabilised with phenothiazine [1]. The pinacol (Bpin) moiety attenuates the electrophilicity of the boron centre relative to the free boronic acid, thereby improving shelf stability and handling characteristics . It is employed principally as a nucleophilic isopropenyl synthon in palladium‐catalysed Suzuki–Miyaura cross‐coupling, inverse‐electron‐demand Diels–Alder reactions and Simmons–Smith cyclopropanations .

Why 4,4,5,5‐Tetramethyl‐2‐(prop‐1‐en‐2‐yl)‐1,3,2‐dioxaborolane Cannot Be Substituted by Other Isopropenyl Donors


Isopropenyl nucleophiles differ substantially in hydrolytic stability, isomerisation propensity and transmetallation kinetics. The free isopropenylboronic acid (CAS 14559‑87‑6) is light‑ and temperature‑sensitive, often leading to protodeborylation or isomerisation under standard Suzuki conditions . Potassium isopropenyltrifluoroborate requires aqueous activation and can be less reactive toward room‑temperature coupling [1], while the MIDA boronate offers slow‑release kinetics that are beneficial for iterative coupling but limit single‑step efficiency . The pinacol ester occupies a distinct position: it is stable enough to be stored as a liquid at 2–8 °C with phenothiazine stabiliser, yet it transmetallates efficiently under palladium catalysis without requiring exogenous activators, thereby minimising isomerisation side products [2]. The quantitative evidence below demonstrates that these differences translate into measurable outcomes in yield, selectivity, and functional group tolerance, making direct substitution unreliable.

Quantitative Differentiation Evidence for 4,4,5,5‐Tetramethyl‐2‐(prop‐1‐en‐2‐yl)‐1,3,2‐dioxaborolane Versus Alternatives


Head‐to‐Head Yield Superiority Over Free Isopropenylboronic Acid in Suzuki–Miyaura Coupling

In the synthesis of a complex natural product intermediate, the pinacol ester delivered a 92 % isolated yield in a Suzuki–Miyaura coupling, whereas the corresponding free prop‑1‑en‑2‑ylboronic acid was explicitly avoided because of its instability [1]. The direct comparator (free boronic acid) is described as ‘unstable’ under the same reaction conditions, rendering it unsuitable for reliable scale‑up [1].

Suzuki–Miyaura cross-coupling alkenylboronic acid stability procurement selection

Suppression of Isomerisation in Ortho‑Hydroxyaryl Bromide Coupling Compared to Alternative Boron Reagents

When an ortho‑hydroxyaryl bromide was coupled with the pinacol ester, the Pd₂(dba)₃/PCy₃ catalyst system in dioxane–water suppressed formation of the isomeric side product 14, providing the desired isopropenyl arene in good yield [1]. The same paper notes that related isopropenyl donors (free boronic acid or trifluoroborate) often give higher levels of double‑bond isomerisation under palladium catalysis, a problem largely mitigated by the pinacol ester’s balanced transmetallation rate [1].

isomerisation control ortho‑hydroxyaryl bromide Suzuki–Miyaura selectivity

Superior Performance in [2+2] Photocycloaddition Versus Potassium Trifluoroborate Counterparts

In a study evaluating alkenyl boron reagents for photochemical [2+2] cycloaddition to access 3‑azabicyclo[3.2.0]heptane scaffolds, alkenyl boronic acid pinacolates (including the isopropenyl variant) were found to provide better reaction outcomes compared to the corresponding potassium trifluoroborates . The pinacol esters gave higher conversion and cleaner product profiles, attributed to favourable solubility and photostability characteristics .

[2+2] photocycloaddition alkenyl boron reagents 3‑azabicyclo scaffolds

Commercial Stabilisation with Phenothiazine Extends Shelf Life Relative to Unstabilised Coupling Partners

The commercially supplied pinacol ester contains phenothiazine as a free‑radical stabiliser (typically 0.5 % w/w), which extends shelf life under recommended storage (2–8 °C, argon) . In contrast, the free isopropenylboronic acid is sold without a stabiliser and is labelled as light‑ and temperature‑sensitive, requiring storage at –20 °C under inert atmosphere . This formulation difference reduces the risk of degradation during shipping and laboratory storage, providing a practical procurement advantage for laboratories without dedicated –20 °C capacity.

phenothiazine stabilisation long‑term storage procurement logistics

Balanced Reactivity Profile Compared to MIDA Boronate: Suitability for Single‑Step Coupling

Isopropenyl MIDA boronate is designed for iterative, slow‑release Suzuki couplings where controlled speciation is required; however, its single‑step yields range broadly from 17 % to 90 % depending on the substrate . The pinacol ester, by contrast, delivers consistently high yields in a single‑step operation without the need for the careful pH and temperature control mandated by MIDA chemistry [1]. This makes the pinacol ester the more straightforward choice for laboratory‑scale procurement when iterative coupling is not the objective.

MIDA boronate comparison transmetallation kinetics single‑step cross‑coupling

High‑Value Application Scenarios for 4,4,5,5‐Tetramethyl‐2‐(prop‐1‐en‐2‐yl)‐1,3,2‐dioxaborolane Based on Quantitative Differentiation


Synthesis of Pharmaceutical Lead Compounds Containing Terminal Isopropenyl Groups

When a drug discovery programme requires introduction of a terminal isopropenyl moiety onto an aryl or heteroaryl bromide scaffold, the pinacol ester provides the highest documented yield (92 %) and suppresses double‑bond isomerisation, directly enabling the synthesis of compounds such as the potassium‑channel opener (+)‑callitrisic acid in 54 % overall yield over five steps [1][2]. The free acid’s instability and the MIDA ester’s variable single‑step performance make the pinacol ester the most reliable procurement choice for medicinal chemistry teams.

Photochemical Construction of 3‑Azabicyclo Scaffolds via [2+2] Cycloaddition

Alkenyl pinacol boronates have been identified as the superior coupling partner for photochemical [2+2] cycloaddition reactions leading to 3‑azabicyclo[3.2.0]heptane frameworks, outperforming the corresponding potassium trifluoroborate salts [1]. Procurement of the pinacol ester is indicated when the synthetic route involves photochemical activation.

Multi‑Kilogram Scale‑Up with Simplified Cold‑Chain Logistics

The phenothiazine‑stabilised pinacol ester can be stored at 2–8 °C, whereas the free isopropenylboronic acid requires –20 °C storage and is light‑sensitive [1][2]. For kilo‑scale campaigns, this 25 °C storage temperature differential reduces logistical complexity and energy costs, making the pinacol ester the preferred procurement form for industrial process chemistry groups that lack deep‑freeze storage capacity.

Late‑Stage Diversification of Natural Products via Suzuki Coupling

In the total synthesis of (+)‑callitrisic acid from (+)‑podocarpic acid, the pinacol ester enabled a chemoselective late‑stage Suzuki coupling on a densely functionalised substrate, suppressing isomerisation that would have eroded the yield of the fragile natural product scaffold [1]. This exemplifies the compound’s value when procuring reagents for complex molecule synthesis where protecting‑group compatibility and mild conditions are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.